molecular formula C11H10O4 B1589692 7-methoxy-2H-chromene-3-carboxylic Acid CAS No. 57543-60-9

7-methoxy-2H-chromene-3-carboxylic Acid

Cat. No.: B1589692
CAS No.: 57543-60-9
M. Wt: 206.19 g/mol
InChI Key: AYKKNCZWZNXBGY-UHFFFAOYSA-N
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Description

7-Methoxy-2H-chromene-3-carboxylic Acid, also known as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, is an amine-reactive blue fluorescent probe . It provides a distinguishable contrast when used with longer-wavelength probes in certain multicolor fluorescence applications such as nucleic acid and protein microarrays, in situ hybridization, and immunofluorescence .


Synthesis Analysis

The synthesis of this compound involves a solvent-controlled and rhodium(III)-catalyzed redox-neutral cascade C-H activation/unusual [3 + 3] annulation of diverse N-phenoxyacetamides . Another method involves the addition of dimethylformamide (DMF) and N-hydroxysuccinimide to a solution of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C11H10O4 . The structure of this compound includes a chromene ring, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps . One of the key reactions is the cyclization with a β-lactone moiety via acyl and/or alkyl C-O bond cleavage and subsequent intramolecular nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 363.5±42.0 °C at 760 mmHg, and a flash point of 145.4±21.4 °C . It has a molar refractivity of 52.4±0.3 cm3, and its polar surface area is 56 Å2 .

Scientific Research Applications

Synthesis and Fluorescence Properties

7-Methoxy-2H-chromene-3-carboxylic acid derivatives have been synthesized and characterized for their fluorescence properties. These derivatives exhibit excellent fluorescence in both ethanol solution and solid state due to a larger conjugated system and various hydrogen bonds, making them potential candidates for molecular recognition applications (Shi, Liang, & Zhang, 2017).

Photochromic Materials and Biologically Active Natural Products

Chromene chromium carbene complexes, including derivatives of this compound, have been used in the synthesis of photochromic materials and biologically active natural products. These compounds exhibit sensitivity to air and are of interest for their potential in creating new materials with unique optical properties (Rawat, Prutyanov, & Wulff, 2006).

Antibacterial and Antifungal Agents

New oxadiazole derivatives containing 7-methoxy-2H-chromen-2-one moiety have been synthesized and showed potential as antibacterial and antifungal agents. These derivatives were obtained using 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid as a starting material, highlighting the compound's role in the development of new therapeutic agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Redox-Neutral Synthesis

An efficient and redox-neutral synthesis method has been developed for 2H-chromene-3-carboxylic acids, including 7-methoxy derivatives, using a solvent-controlled and rhodium(III)-catalyzed C-H activation. This methodology offers a novel approach for synthesizing chromene derivatives with potential applications in medicinal chemistry and material science (Zhou et al., 2018).

Safety and Hazards

The safety and hazards associated with 7-methoxy-2H-chromene-3-carboxylic Acid include warnings for harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions of 7-methoxy-2H-chromene-3-carboxylic Acid research could involve its potential use in multicolor fluorescence applications such as nucleic acid and protein microarrays, in situ hybridization, and immunofluorescence . Further studies could also explore its potential anti-tumor mechanisms .

Properties

IUPAC Name

7-methoxy-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKKNCZWZNXBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455807
Record name 7-methoxy-2H-chromene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-60-9
Record name 7-methoxy-2H-chromene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-2H-chromene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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